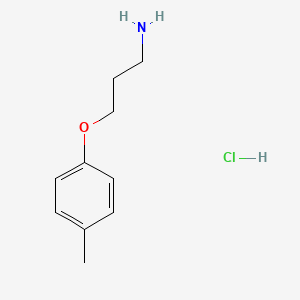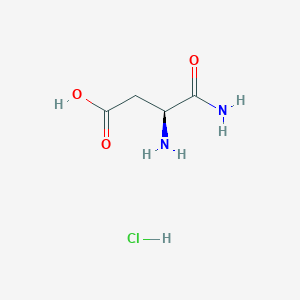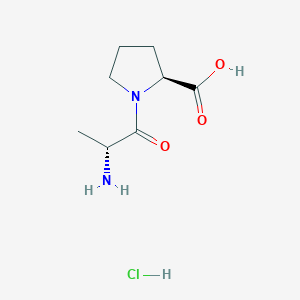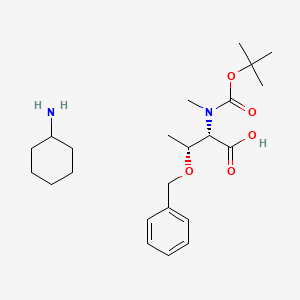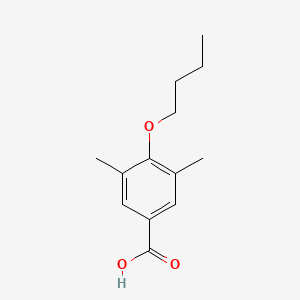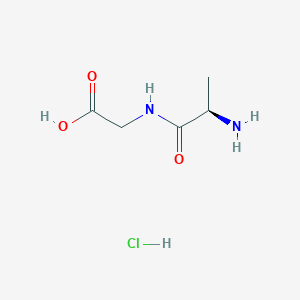
Z-L-Pyroglutamic acid dicyclohexylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-L-Pyroglutamic acid dicyclohexylammonium salt is a biochemical compound used in proteomics research . It has a molecular formula of C13H13NO5⋅C12H23N and a molecular weight of 444.57 . The compound appears as a white powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-1-[(benzyloxy)carbonyl]-5-oxo-2-pyrrolidinecarboxylic acid compound with N-cyclohexylcyclohexanamine (1:1) . The InChI code for the compound is 1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a melting point range of 198-204°C . It should be stored at temperatures between 0-8°C . The compound is sold as a white powder .Aplicaciones Científicas De Investigación
Z-L-Pyroglutamic acid dicyclohexylammonium salt has been studied for its potential applications in scientific research due to its ability to act as a chiral selector. Chiral selectors are compounds that can be used to separate enantiomers, which are molecules that are mirror images of each other. This compound has been used in the laboratory to separate enantiomers of various compounds, such as amino acids, peptides, and drugs. Additionally, this compound has been studied for its potential applications in drug development, as it can be used to separate active ingredients from inactive ingredients.
Mecanismo De Acción
The mechanism of action of Z-L-Pyroglutamic acid dicyclohexylammonium salt is not well understood. However, it is believed that the compound binds to the chiral center of the molecule that is being separated, which allows for the separation of the enantiomers. Additionally, it is believed that this compound may form hydrogen bonds with the molecule that is being separated, which further facilitates the separation of the enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effects on the body. In animal studies, this compound has been shown to reduce inflammation and improve blood glucose levels. Additionally, it has been shown to reduce the production of reactive oxygen species, which are compounds that can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Z-L-Pyroglutamic acid dicyclohexylammonium salt has several advantages for laboratory experiments. Firstly, it is relatively inexpensive and easy to obtain. Additionally, it is relatively easy to use and can be used to separate enantiomers quickly and efficiently. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very soluble in water, which can limit its effectiveness in some applications. Additionally, the compound may not be effective in separating certain types of enantiomers.
Direcciones Futuras
There are several potential future directions for the use of Z-L-Pyroglutamic acid dicyclohexylammonium salt. Firstly, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug development. Additionally, further research is needed to explore the potential of this compound as a chiral selector for other types of enantiomers. Finally, further research is needed to explore the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of Z-L-Pyroglutamic acid dicyclohexylammonium salt can be achieved through a two-step process. The first step involves the conversion of pyroglutamic acid to its N-benzyloxycarbonyl derivative. This is accomplished by reacting pyroglutamic acid with N-benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the conversion of the N-benzyloxycarbonyl derivative to the desired this compound salt. This is accomplished by reacting the N-benzyloxycarbonyl derivative with dicyclohexylammonium chloride in the presence of a base, such as sodium hydroxide.
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

